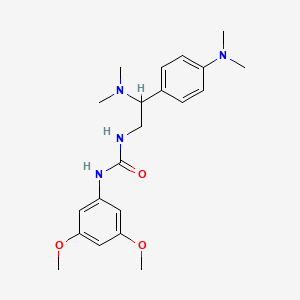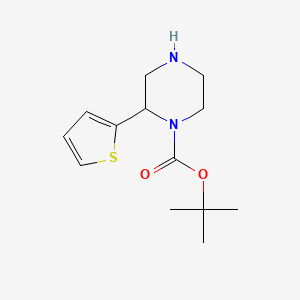![molecular formula C16H27N3O B2985451 N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide CAS No. 1645519-91-0](/img/structure/B2985451.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a dimethylcyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropyl intermediate is replaced by a cyanide ion.
Coupling with Dimethylcyclohexylamine: The final step involves coupling the cyano-cyclopropyl intermediate with 2,2-dimethylcyclohexylamine. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as carbodiimides or activated esters.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of amines or alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Amines, alcohols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and cyclopropyl ring can contribute to the compound’s binding affinity and specificity, while the dimethylcyclohexylamine moiety can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide: can be compared with other cyano-cyclopropyl derivatives and amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties. Its cyano group and cyclopropyl ring provide unique reactivity and binding characteristics, while the dimethylcyclohexylamine moiety can influence its solubility and stability.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-15(2)9-5-4-6-13(15)18-10-14(20)19-16(3,11-17)12-7-8-12/h12-13,18H,4-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZGQPBRXEFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC(=O)NC(C)(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)

![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2985388.png)

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)
